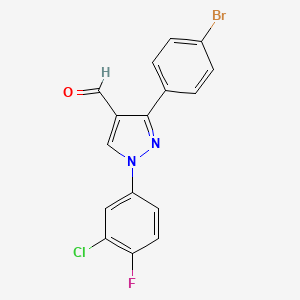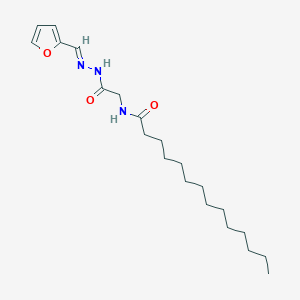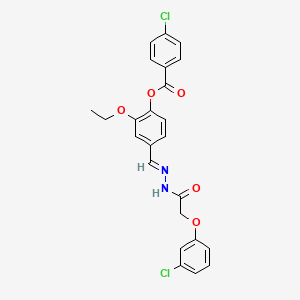
5-(4-Ethylphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Ethylphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrol-2-one core, which is a common motif in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Reagents such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be studied for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 5-(4-Ethylphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Methylphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- 5-(4-Ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The unique combination of substituents in 5-(4-Ethylphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one may confer distinct physical, chemical, and biological properties compared to similar compounds. These differences could be exploited in various applications, making this compound a valuable subject of study.
Propriétés
Formule moléculaire |
C26H31NO5 |
|---|---|
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
(4Z)-5-(4-ethylphenyl)-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H31NO5/c1-6-18-7-9-19(10-8-18)23-22(25(29)26(30)27(23)13-14-31-5)24(28)20-11-12-21(17(4)15-20)32-16(2)3/h7-12,15-16,23,28H,6,13-14H2,1-5H3/b24-22- |
Clé InChI |
COTMGOYWNGRTMR-GYHWCHFESA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)OC(C)C)C)/O)/C(=O)C(=O)N2CCOC |
SMILES canonique |
CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC(C)C)C)O)C(=O)C(=O)N2CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12028739.png)

![4-bromo-N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B12028744.png)
![4-chloro-N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzohydrazide](/img/structure/B12028750.png)

![N-(2,6-Dibromo-4-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12028756.png)


![4-[(E)-(2-(4-Bromophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]-2-ethoxyphenyl acetate](/img/structure/B12028777.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12028791.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12028802.png)
![N'-{(E)-[4-(Benzyloxy)phenyl]methylidene}-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide](/img/structure/B12028817.png)
